Isothiazolo[5,4-b]pyridin-3-amine
Description
Isothiazolo[5,4-b]pyridin-3-amine is a bicyclic heterocyclic compound featuring a fused isothiazole (a five-membered ring containing sulfur and nitrogen) and pyridine ring. Its molecular formula is C₆H₅N₃S (molecular weight: 151.19 g/mol), with the CAS registry number 56891-64-6 . This scaffold is notable in medicinal chemistry for its role as a kinase inhibitor, particularly targeting Death-Associated Protein Kinase 2 (DRAK2) . Synthetic routes often involve palladium-catalyzed Suzuki-Miyaura couplings and amide bond formations, starting from intermediates like 3-amino-5-bromo-isothiazolo[5,4-b]pyridine . Additionally, derivatives exhibit fluorescence properties, making them candidates for optical probes .
Properties
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOYVQKFZVOHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513865 | |
| Record name | [1,2]Thiazolo[5,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56891-64-6 | |
| Record name | [1,2]Thiazolo[5,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Thiol and Nitrile Precursors
One common approach involves the reaction of a pyridine derivative bearing a nitrile group with a thiol-containing reagent, followed by oxidative cyclization to form the isothiazole ring.
- Starting materials: 2-aminopyridine or substituted picolinonitriles.
- Thiol introduction: Reaction with p-methoxybenzylthiol or other thiol reagents under basic conditions (e.g., K2CO3 in DMF).
- Oxidative cyclization: Treatment with bromine or other oxidants to induce S–N bond formation, closing the isothiazole ring.
This method allows the formation of the fused isothiazolo[5,4-b]pyridine core with good yields and selectivity. The oxidative cyclization step is critical and often optimized to avoid overbromination or side reactions.
Nucleophilic Aromatic Substitution and Subsequent Cyclization
Another route involves nucleophilic displacement on halogenated pyridine precursors:
- Halogenated picolinonitriles (e.g., 5-bromo-3-fluoropicolinonitrile) are reacted with thiol nucleophiles.
- The resulting thiol-substituted intermediates undergo oxidative cyclization with bromine to form dibromo-isothiazolo[5,4-b]pyridine intermediates.
- Subsequent substitution reactions introduce the amino group at the 3-position.
This approach benefits from commercially available halogenated precursors and allows selective functionalization.
Direct Amination via Nucleophilic Displacement
In some cases, 4-chloroisothiazolo[5,4-b]pyridine derivatives are subjected to nucleophilic displacement by amines to introduce the amino group directly at the 3-position or adjacent positions.
- This method is useful for synthesizing substituted amino derivatives.
- Reaction conditions typically involve refluxing with amines in ethanol or other solvents.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiol substitution | p-Methoxybenzylthiol, K2CO3, DMF, rt | 63–81 | Selective substitution on halogenated pyridines; temperature control critical |
| Oxidative cyclization | Br2, EtOAc, 0 °C to rt | 48–75 | Bromine induces S–N bond formation; excess bromine may cause overbromination |
| Amination (nucleophilic) | Amines (e.g., morpholine), EtOH, reflux | 57–71 | Amination at halogenated positions; yields depend on nucleophile and position selectivity |
| Hydrolysis (for pyridinone) | Acidic conditions (HCl/dioxane) | Quantitative | Converts nitrile or ester groups to pyridinone intermediates |
Data compiled from recent synthetic studies and experimental reports.
Mechanistic Insights
- The oxidative cyclization proceeds via initial formation of a sulfur-bromine intermediate, followed by intramolecular attack on the nitrile carbon, leading to ring closure.
- Radical scavenger studies (e.g., with TEMPO) suggest a non-radical mechanism dominated by electrophilic bromination and nucleophilic cyclization.
- The p-methoxybenzyl (PMB) protecting group on sulfur can be cleaved under oxidative conditions, enabling a one-pot deprotection and cyclization step.
Representative Synthetic Scheme (Summary)
- Nucleophilic substitution: Halogenated picolinonitrile + p-methoxybenzylthiol → thiol-substituted intermediate.
- Oxidative cyclization: Treatment with bromine → isothiazolo[5,4-b]pyridine core formation.
- Amination: Reaction with amines → introduction of amino substituent at position 3.
- Optional hydrolysis or further functionalization to yield derivatives.
Research Findings and Applications
- The isothiazolo[5,4-b]pyridin-3-amine scaffold is a key pharmacophore in kinase inhibition, notably targeting phosphoinositide 3-kinase (PI3K) and cyclin G-associated kinase (GAK).
- Synthetic methods have been optimized to improve yields, regioselectivity, and scalability for potential industrial production.
- The availability of halogenated intermediates allows for diverse functionalization, facilitating structure-activity relationship (SAR) studies.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Thiol substitution + oxidation | Halogenated picolinonitriles | p-Methoxybenzylthiol, Br2 | High selectivity, good yields | Requires careful control of bromine |
| Nucleophilic aromatic substitution | 4-chloroisothiazolopyridines | Amines | Direct amination, versatile | Moderate yields, positional selectivity |
| Multi-step cyclization | 2-Aminopyridine derivatives | Sulfur, oxidants | Straightforward ring formation | Multi-step, sensitive conditions |
Chemical Reactions Analysis
Types of Reactions: Isothiazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to moderate heating.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Various nucleophiles such as amines, alcohols; conditions: presence of a base, solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized this compound derivatives.
Scientific Research Applications
Isothiazolo[5,4-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Isothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: Phosphoinositide 3-kinase (PI3K), cyclin G-associated kinase (GAK).
Pathways Involved: The compound inhibits the activity of these kinases, disrupting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Research Findings
- Scaffold Flexibility: Isothiazolo[5,4-b]pyridine serves as a versatile scaffold for generating thieno or pyrazolo derivatives via Suzuki couplings, enabling rapid SAR studies .
- Selectivity Challenges: While thieno derivatives exhibit higher potency, their lack of selectivity for DRAK2 limits therapeutic utility compared to isothiazolo or benzofuran-based inhibitors .
Biological Activity
Isothiazolo[5,4-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.
1. Overview of this compound
This compound is characterized by a fused isothiazole-pyridine structure that contributes to its unique pharmacological properties. Its synthesis typically involves multi-step chemical reactions that facilitate the introduction of various substituents, enhancing its biological profile.
2.1 Necroptosis Inhibition
One of the most notable biological activities of this compound is its role as a necroptosis inhibitor . Research indicates that it can inhibit receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in necroptosis and inflammation pathways. This inhibition has been linked to reduced inflammation in models of systemic inflammatory response syndrome, highlighting its potential in treating inflammatory diseases .
3. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound derivatives is essential for optimizing their biological activity. Various studies have shown that modifications to the compound can significantly impact its potency against different biological targets.
3.1 Antiproliferative Activity
A detailed study on pyridine derivatives demonstrated that substitutions at specific positions on the aromatic ring influence antiproliferative activity against cancer cell lines. For instance, derivatives with methyl groups showed lower IC50 values compared to those with chlorine or hydrogen substitutions, suggesting a favorable interaction with cellular targets .
| Derivative | IC50 (µM) | Substituent |
|---|---|---|
| Compound A | 1.30 | CH3 |
| Compound B | 5.84 | Cl |
| Compound C | 7.15 | H |
This trend indicates that increasing the size and polar surface area of substituents can enhance antiproliferative effects.
4.1 In Vivo Studies
In vivo studies have demonstrated that certain derivatives of this compound exhibit potent anti-inflammatory effects. For instance, a derivative tested in mice models showed significant reductions in inflammatory markers when administered during systemic inflammatory response syndrome .
4.2 Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and various enzymes involved in cancer progression. These studies revealed specific hydrogen bonding interactions that are critical for its inhibitory activity against kinases like PI3Kα .
5. Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents targeting necroptosis and inflammation-related diseases. Its ability to inhibit key kinases involved in cell death pathways positions it as a valuable candidate in drug discovery efforts aimed at treating various inflammatory conditions and cancers.
Future research should focus on further optimizing its structure through SAR studies and exploring additional biological targets to fully realize its therapeutic potential.
Q & A
Q. What are the established synthetic routes for Isothiazolo[5,4-b]pyridin-3-amine?
The synthesis typically begins with 2-chloro-3-cyanopyridine. Key steps include:
- Pyridinone formation : Hydrolysis under acidic conditions.
- Bromination : Treatment with bromine to introduce a bromine atom at the 5-position.
- Chlorination : Conversion of the hydroxyl group to chlorine using POCl₃.
- Thiol substitution : Reaction with methyl 3-mercaptopropionate followed by deprotection to yield a 2-thio-pyridine intermediate.
- Ring closure : Oxidative cyclization with sodium hypochlorite, forming the isothiazole ring via a sulphenamide intermediate . The final intermediate, 3-amino-5-bromo-isothiazolo[5,4-b]pyridine, is pivotal for further functionalization.
Q. What molecular characterization data are available for this compound?
- Molecular formula : C₆H₅N₃S (confirmed via high-resolution mass spectrometry) .
- Key intermediates : 2-hydroxy-3-cyano-5-bromo-pyridine (InChI:
1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9)) and 3-amino-5-bromo-isothiazolo[5,4-b]pyridine . - Purity : Commercial samples are typically ≥95% pure (HPLC) .
Advanced Research Questions
Q. How can the core structure be functionalized for structure-activity relationship (SAR) studies?
Two primary strategies are employed:
- Suzuki coupling : Palladium-catalyzed cross-coupling (e.g., (PPh₃)₄Pd) with aryl boronic acids in dioxane/water at 80–100°C. This introduces aryl groups at the 5-position .
- Amide formation : Reaction with acid chlorides or carboxylic acids (using coupling agents like HBTU) to modify the 3-amino group . Example: Substitution with electron-withdrawing groups (e.g., nitro) enhances binding affinity in kinase inhibition assays .
Q. How do substituents influence the biological activity of this compound derivatives?
- 5-position substituents : Bulky aryl groups (e.g., 4-chlorophenyl) improve selectivity for kinase targets like DRAK1/2 .
- 3-amino modifications : Acetylation reduces cytotoxicity but maintains anti-inflammatory activity in vitro .
- Optical properties : Ethyl ester derivatives exhibit fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), useful for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
